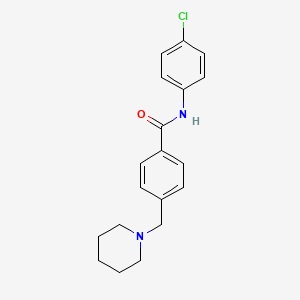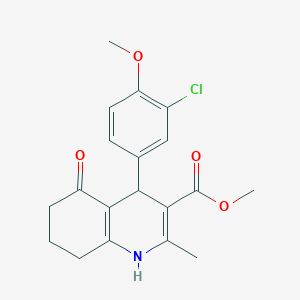![molecular formula C18H20N2O2 B4434624 4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4434624.png)
4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide
Overview
Description
4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide, commonly known as EPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPB is a small molecule that belongs to the class of benzamides and has been found to have promising effects in various biochemical and physiological processes.
Mechanism of Action
EPB exerts its effects by binding to the active site of the enzymes it inhibits, thereby preventing their activity. The inhibition of HDACs leads to the acetylation of histones, which in turn regulates gene expression. The inhibition of CAs leads to the reduction of acidosis, which is a hallmark of several diseases. The inhibition of AChEs leads to the increase in the levels of acetylcholine, which is a neurotransmitter that plays an important role in cognitive function.
Biochemical and Physiological Effects:
EPB has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce intraocular pressure in glaucoma, and improve cognitive function in Alzheimer's disease. EPB has also been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential in several diseases.
Advantages and Limitations for Lab Experiments
EPB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. It is also stable and can be easily synthesized in large quantities. However, EPB also has some limitations. It has low solubility in water, which may limit its use in some experiments. EPB also has potential off-target effects, which may affect the interpretation of the results.
Future Directions
EPB has several potential future directions for research. It can be further studied for its therapeutic potential in several diseases, such as cancer, glaucoma, and Alzheimer's disease. EPB can also be modified to improve its solubility and reduce its off-target effects. EPB can also be used as a tool compound to study the role of HDACs, CAs, and AChEs in various physiological processes.
Conclusion:
In conclusion, EPB is a promising small molecule that has gained attention in scientific research due to its potential therapeutic applications. EPB inhibits several enzymes, including HDACs, CAs, and AChEs, and has been found to have several biochemical and physiological effects. EPB has several advantages for lab experiments, but also has some limitations. EPB has several potential future directions for research and can be further studied for its therapeutic potential in several diseases.
Scientific Research Applications
EPB has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to be a potent inhibitor of several enzymes, including but not limited to, histone deacetylases (HDACs), carbonic anhydrases (CAs), and acetylcholinesterases (AChEs). These enzymes play important roles in various physiological processes and their inhibition has been linked to the treatment of several diseases, such as cancer, Alzheimer's disease, and glaucoma.
properties
IUPAC Name |
4-[3-(4-ethylphenyl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-13-3-5-14(6-4-13)7-12-17(21)20-16-10-8-15(9-11-16)18(19)22/h3-6,8-11H,2,7,12H2,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYUCAHEOBGATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434570.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4434571.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4434578.png)
![N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434583.png)
![2-chloro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434590.png)
![4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4434598.png)
![methyl 4-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B4434600.png)

![4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4434605.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4434610.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide](/img/structure/B4434645.png)
![2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4434653.png)